molecular formula C16H16ClNO4S B2714007 4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate CAS No. 866131-10-4

4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate

Cat. No. B2714007
CAS RN: 866131-10-4
M. Wt: 353.82
InChI Key: STJXIZVIPNTVRR-UHFFFAOYSA-N
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Description

“4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate” is a chemical compound with the molecular formula C16H16ClNO4S . It is used as an intermediate for preparing sulfur-containing xenobiotics .

Scientific Research Applications

Oxidation and Synthesis Processes

Research highlights the oxidation processes of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions, showcasing the versatility of sulfur-containing compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980). These findings are essential for understanding the reactivity and application of sulfone and sulfoxide groups in pharmaceuticals and agrochemicals.

Nucleophilic Aromatic Substitution

Studies on the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution offer insights into creating compounds with specific electronic and physical properties, crucial for developing materials with tailored functionalities (Bergman & Wachtmeister, 1978).

Arylation of N-Methoxysulfonamides

The use of trimethoxyphenyl (TMP) iodonium(III) acetate for the arylation of N,O-protected hydroxylamines and N-methoxysulfonamides demonstrates an efficient method for synthesizing aniline derivatives, which are pivotal in creating complex organic molecules (Kikushima et al., 2022).

Biotransformation and Metabolic Studies

Investigations into the biotransformation of certain carcinogens into modified anilines reveal the metabolic pathways and potential detoxification mechanisms in mammals, providing essential knowledge for drug development and toxicology (Kolar & Schlesiger, 1975).

Sulfonated Oxindoles Synthesis

The synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones introduces a method for incorporating sulfone groups into oxindoles, expanding the toolkit for synthesizing heterocyclic compounds with potential biological activity (Liu, Zheng, & Wu, 2017).

Enzyme Induction by Sulfur-containing Metabolites

Research on the induction of hepatic microsomal drug-metabolizing enzymes by sulfur-containing metabolites of chlorinated benzenes in rats highlights the interactions between environmental chemicals and biological systems, informing safety assessments and therapeutic interventions (Kimura et al., 1983).

properties

IUPAC Name

(4-chlorophenyl) 2-(3-methyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-4-3-5-14(10-12)18(23(2,20)21)11-16(19)22-15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJXIZVIPNTVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)OC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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